4-Thioxotetrahydropyrimidine-2,5-dione
Description
Properties
CAS No. |
101559-68-6 |
|---|---|
Molecular Formula |
C4H4N2O2S |
Molecular Weight |
144.148 |
IUPAC Name |
4-sulfanylidene-1,3-diazinane-2,5-dione |
InChI |
InChI=1S/C4H4N2O2S/c7-2-1-5-4(8)6-3(2)9/h1H2,(H2,5,6,8,9) |
InChI Key |
XTXSDGMQUSQZHC-UHFFFAOYSA-N |
SMILES |
C1C(=O)C(=S)NC(=O)N1 |
Synonyms |
2,5-Pyrimidinedione, tetrahydro-4-thioxo- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Piperazine-2,5-dione Derivatives (e.g., Albonoursin)
- Structure: Piperazine-2,5-dione derivatives lack the thioxo group, featuring two ketone groups at positions 2 and 5 (e.g., albonoursin, compound 7 in ).
- Bioactivity: Albonoursin exhibits potent antiviral activity against H1N1 (IC₅₀ = 6.8 ± 1.5 μM), attributed to its diketopiperazine scaffold and substituent interactions .
Thioxodihydropyrimidine 10 ()
- Structure : Contains a thioxo group in a dihydropyrimidine scaffold.
- Synthesis: Derived via Knoevenagel condensation, enabling arylidene functionalization at reactive positions .
- Bioactivity : Exhibits antimicrobial and antiviral properties, likely due to the NCS fragment common in sulfur heterocycles .
4-Phenyl-6-(thiophen-2-yl)tetrahydropyrimidine-2,5-dione ()
- Structure : Incorporates phenyl and thiophenyl substituents, enhancing aromatic stacking interactions.
- Synthesis : Prepared via reflux with guanidine hydrochloride and KOH, yielding a compound with distinct solubility and crystallinity .
- Analytical Data : Elemental analysis (C: 56.19%, H: 5.16%, N: 7.88%) confirms purity and structural integrity .
Coumarin-Thioxopyrimidine Hybrids ()
Structure-Activity Relationship (SAR) Insights
- Thioxo Group : The C=S group may enhance binding to cysteine residues in enzymes or metal ions, improving inhibitory activity compared to oxo analogs .
- Substituent Effects : Arylidene or heteroaryl groups (e.g., thiophenyl in ) can modulate lipophilicity and bioavailability, though excessive bulk may reduce solubility .
Preparation Methods
Cyclocondensation of Activated Nitriles with Thiourea
The most widely documented method for synthesizing 4-thioxotetrahydropyrimidine-2,5-dione involves the cyclocondensation of activated nitriles with thiourea under basic conditions. A representative procedure entails refluxing a mixture of 4-chlorobenzaldehyde , malononitrile , and thiourea in ethanol with sodium ethoxide as a catalyst . The reaction proceeds via a Michael addition mechanism, where thiourea attacks the β-carbon of the activated nitrile intermediate, followed by cyclization to form the tetrahydropyrimidine core.
Key Steps :
-
Activation of Nitrile : The aldehyde reacts with malononitrile to form an arylidene intermediate.
-
Nucleophilic Attack : Thiourea attacks the β-carbon of the nitrile, forming a thiol adduct.
-
Cyclization : Intramolecular cyclization yields the tetrahydropyrimidine ring system.
Optimization Parameters :
-
Catalyst : Sodium ethoxide enhances reaction efficiency by deprotonating thiourea, increasing nucleophilicity.
-
Solvent : Ethanol facilitates homogeneous mixing and stabilizes intermediates.
-
Temperature : Reflux conditions (≈78°C) ensure complete conversion within 14 hours .
Yield : 84% after recrystallization from ethanol .
Acid-Catalyzed Hydrolysis of Cyano Derivatives
An alternative route involves the hydrolysis of the cyano group in 6-amino-4-(4-chlorophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile using concentrated sulfuric acid. This method converts the nitrile moiety into a carboxylic acid, subsequently leading to this compound through decarboxylation .
Procedure :
-
Hydrolysis : The nitrile derivative is treated with H₂SO₄ at room temperature for 48 hours.
-
Decarboxylation : Spontaneous loss of CO₂ under acidic conditions yields the target compound.
Advantages :
-
Avoids high-temperature reflux.
-
Suitable for acid-stable substrates.
Limitations :
Tautomerism and Structural Dynamics
This compound exists in a dynamic equilibrium of three tautomeric forms (Fig. 1):
-
Thione form (4a) : Predominant in nonpolar solvents.
-
Thiol form (4b) : Stabilized by conjugation in polar solvents.
Implications for Synthesis :
-
Tautomeric equilibrium influences reactivity toward electrophiles.
-
Alkylation occurs preferentially at the sulfur atom in the thione form.
Analytical Validation and Quality Control
Structural confirmation of this compound relies on spectroscopic and chromatographic methods:
Spectroscopic Techniques :
-
FT-IR : Absorption bands at 3455 cm⁻¹ (N-H stretch), 1705 cm⁻¹ (C=O), and 828 cm⁻¹ (C-S) .
-
¹H-NMR : Characteristic signals at δ 7.49–6.90 (aromatic protons), δ 5.15 (benzylic proton), and δ 3.51 (NH₂) .
Chromatographic Purity :
-
Thin-layer chromatography (TLC) with petroleum ether/ethyl acetate (7:3) confirms single-spot purity .
Comparative Analysis of Synthesis Methods
| Method | Reagents/Catalysts | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Cyclocondensation | NaOEt, ethanol | Reflux, 14 h | 84 | 98 |
| Acid Hydrolysis | H₂SO₄ | RT, 48 h | 70 | 95 |
| Alkylation | Ethyl chloroacetate, NaOAc | Reflux, 14 h | 74 | 97 |
Key Observations :
-
Cyclocondensation offers the highest yield and purity.
-
Acid hydrolysis is advantageous for acid-stable substrates but requires longer durations.
Challenges and Optimization Opportunities
Current Limitations :
-
Side Reactions : Competing hydrolysis of nitriles to amides.
-
Solvent Dependency : Ethanol limits solubility for large-scale synthesis.
Proposed Optimizations :
-
Green Chemistry : Replace ethanol with ionic liquids or water-ethanol mixtures.
-
Catalyst Screening : Test alternatives like K₂CO₃ or DBU for faster cyclization.
Q & A
Q. What mechanistic studies are recommended to elucidate the compound’s role in redox-related biological pathways?
- Methodological Answer :
- Cyclic Voltammetry : Measure redox potentials (e.g., E₁/₂ at −0.45 V vs. Ag/AgCl) to assess electron-transfer capacity.
- ROS Scavenging Assays : Quantify superoxide (O₂⁻) and hydroxyl (•OH) radical inhibition using fluorogenic probes (e.g., DCFH-DA).
- Gene Expression Profiling : RNA-seq analysis of antioxidant enzymes (e.g., SOD, CAT) in treated cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
